3-Ethyl-3-pentanol

概要

説明

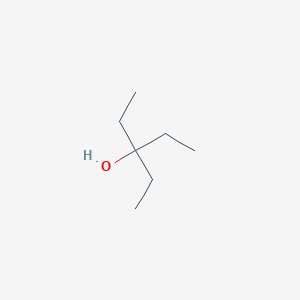

3-Ethyl-3-pentanol (CAS 597-49-9), also known as triethylcarbinol, is a tertiary alcohol with the molecular formula C₇H₁₆O and a molecular weight of 116.20 g/mol . Structurally, it features a hydroxyl group bonded to a central carbon atom that is also connected to three ethyl groups, imparting significant steric hindrance. This compound is a colorless, viscous liquid and is commercially available for industrial and research applications, including organic synthesis and catalysis .

Synthetically, this compound is used as a precursor in reactions such as the formation of hydroquinone derivatives and thioethers via dehydrative coupling with benzenethiol . Its steric bulk influences its reactivity and solvation properties, distinguishing it from primary and secondary alcohols.

準備方法

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-pentanol can be synthesized through the reaction of a Grignard reagent with a ketone. Specifically, the reaction between ethylmagnesium bromide (a Grignard reagent) and 3-pentanone (a ketone) yields this compound . The reaction is typically carried out in an anhydrous environment to prevent the Grignard reagent from reacting with water.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced distillation techniques to separate the desired product from by-products and unreacted starting materials.

化学反応の分析

Types of Reactions: 3-Ethyl-3-pentanol undergoes various chemical reactions, including:

Reduction: As a tertiary alcohol, this compound is generally resistant to reduction under mild conditions.

Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid is commonly used for the oxidation of this compound.

Substitution: Strong acids like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products Formed:

Oxidation: The major products include 3-ethyl-2-pentene and its epoxide derivative.

Substitution: Depending on the substituent introduced, various alkyl or aryl derivatives can be formed.

科学的研究の応用

Scientific Research Applications

3-Ethyl-3-pentanol is utilized in multiple scientific domains, including chemistry, biology, and pharmacology. Below are key applications:

Organic Synthesis

- Role: Acts as a solvent and reagent in various organic reactions.

- Example: Used in the synthesis of complex organic compounds through reactions involving Grignard reagents and ketones.

- Case Study: The reaction of ethylmagnesium bromide with 3-pentanone yields this compound, demonstrating its utility in synthetic routes.

Biological Studies

- Role: Investigates the effects of alcohols on biological systems.

- Application: Studied for its interactions with cellular membranes, contributing to understanding membrane fluidity and permeability.

- Case Study: Research has shown that this compound affects micropolarity and microviscosity in reverse micelles, which are crucial for biological processes.

Pharmaceutical Chemistry

- Role: Serves as a solvent for drug formulation.

- Application: Enhances the solubility and delivery of active pharmaceutical ingredients (APIs).

- Case Study: In the pharmaceutical industry, it has been applied to create formulations that improve drug efficacy.

Analytical Chemistry

- Role: Used as a volatile marker in gas chromatography.

- Application: Aids in identifying and quantifying other substances within complex samples.

- Case Study: Employed in comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-ToFMS) for accurate analysis of mixtures.

Industrial Applications

This compound finds versatile applications across various industries:

| Industry | Application Description |

|---|---|

| Chemical Manufacturing | Used as a solvent in the production of specialty chemicals. |

| Flavor and Fragrance | Important in the synthesis of flavoring agents and fragrances. |

| Cosmetics | Utilized as an ingredient in personal care products. |

Toxicological Studies

Research indicates that while this compound is useful, it also exhibits toxicological effects:

- Acute studies have shown symptoms such as ataxia and irritability in animal models.

- Potential neurotoxic effects warrant caution when handling this compound.

作用機序

The mechanism of action of 3-ethyl-3-pentanol primarily involves its interactions at the molecular level. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can affect membrane fluidity and permeability, influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Structural and Physical Properties

The branched structure of 3-ethyl-3-pentanol contrasts with linear and less-substituted tertiary alcohols. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alcohol Type | Notable Properties |

|---|---|---|---|---|

| This compound | C₇H₁₆O | 116.20 | Tertiary | High steric hindrance, viscous |

| 2-Methyl-2-pentanol | C₆H₁₄O | 102.17 | Tertiary | Lower molecular weight |

| 1-Adamantanol | C₁₀H₁₆O | 152.23 | Tertiary (bridged) | Rigid adamantane backbone |

| 1-Decanol | C₁₀H₂₂O | 158.28 | Primary | Linear chain, strong H-bonding |

Key Insights :

- Tertiary alcohols like this compound exhibit reduced self-association compared to primary alcohols (e.g., 1-decanol) due to steric effects, as shown by NMR dilution studies .

- Bridged alcohols (e.g., 1-adamantanol) have unique rigidity, affecting solubility and reactivity in constrained environments .

Chemical Reactivity and Catalytic Behavior

Dehydration Reactions

This compound undergoes acid-catalyzed dehydration, with reactivity dependent on zeolite catalysts:

- Comparison: 2-Methyl-2-hexanol shows similar dehydration trends, but this compound achieves higher yields in BEA zeolites .

Oxidation and Hydride Transfer

- N-Iodosuccinimide (NIS) Oxidation: this compound reacts with NIS to yield 99% 3-pentanone and ethyl iodide, demonstrating high efficiency compared to other tertiary alcohols .

- Hydride Transfer: In the presence of trifluoroacetic acid and silanes, this compound converts to 3-ethylpentane, a reaction shared by other tert-alkyl cations (e.g., adamantanol derivatives) .

Solvation Properties and Polarity

Polarity parameters and H-bonding behavior differentiate this compound from other alcohols:

| Parameter | This compound | 1-Decanol (Primary) | Trifluoromethyl-2-octanol (Fluorinated) |

|---|---|---|---|

| logK (Association) | Lower | Higher | N/A |

| H-bond Donor Strength | Moderate | Weak | Strong |

| H-bond Acceptor | Moderate | Strong | Weak |

- Key Findings: Tertiary alcohols exhibit weaker self-association due to steric hindrance, reducing aggregation in nonpolar solvents . Fluorinated alcohols (e.g., A10) are superior H-bond donors, unlike this compound, which balances donor/acceptor properties .

Thermodynamic and Thermochemical Data

Heat capacity studies reveal:

- This compound has been characterized in liquid-phase heat capacity measurements, with data available from 278.1–368.1 K .

- Branched alcohols like 3-methyl-3-pentanol and this compound show distinct thermodynamic profiles compared to linear isomers, impacting their use in solvent mixtures .

生物活性

3-Ethyl-3-pentanol, a tertiary alcohol with the molecular formula and a molecular weight of 116.20 g/mol, has garnered interest in various fields due to its unique biological properties and applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its colorless liquid form and a boiling point of approximately 143 °C. Its structure features a tertiary alcohol group, which influences its reactivity and interactions with biological systems. The compound can be synthesized through the reaction of ethylmagnesium bromide (a Grignard reagent) with 3-pentanone, highlighting its relevance in organic synthesis and industrial applications .

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and biochemical pathways:

- Oxidation Reactions : When treated with chromic acid, this compound undergoes dehydration to form 3-ethyl-2-pentene, which can further oxidize to produce an epoxide. This transformation is significant in understanding its reactivity in biological systems .

- Hydrogen Bonding : The compound exhibits self-association behavior through hydrogen bonding, which can influence its solubility and interaction with other biomolecules .

Solvent and Reagent in Research

This compound is widely utilized as a solvent in organic synthesis and as a reagent in various chemical reactions. Its properties make it suitable for studying the effects of alcohols on biological systems, particularly regarding membrane interactions .

Case Studies and Research Findings

- Cell Membrane Interaction : Studies have shown that this compound affects the fluidity and permeability of lipid bilayers, suggesting potential implications for drug delivery systems. Its ability to alter membrane properties can enhance or inhibit the absorption of therapeutic agents .

- Toxicological Assessments : Research has indicated that while this compound is less toxic than many other alcohols, it can still exhibit cytotoxic effects at elevated concentrations. This has been evaluated using various cell lines, including BHK-21 hamster kidney cells .

Data Table: Summary of Biological Activity Studies

Q & A

Basic Research Questions

Q. What are the molecular formula and weight of 3-ethyl-3-pentanol?

- Methodology : The molecular formula (C₇H₁₆O) and weight (116.20 g/mol) are determined using mass spectrometry and validated via PubChem data. These parameters are critical for stoichiometric calculations in synthetic reactions and thermodynamic modeling .

Q. Which spectroscopic techniques are suitable for studying this compound’s hydrogen-bonding behavior?

- Methodology :

- Infrared (IR) spectroscopy identifies O-H stretching frequencies (~3200–3600 cm⁻¹) to assess hydrogen-bonding interactions.

- Proton NMR tracks chemical shifts of the hydroxyl group to quantify monomer-dimer equilibria in non-polar solvents.

- These methods are foundational for analyzing self-association dynamics .

Q. What are the key physical properties (e.g., boiling point, density) of this compound?

- Methodology : Boiling point (140–142°C) and density (0.82 g/cm³) are experimentally determined using distillation and pycnometry, respectively. These properties inform solvent selection in reaction design .

Q. How is this compound synthesized?

- Methodology : A documented route involves reacting tetrapropionoxygermane with ethylmagnesium bromide in ether, yielding this compound. Purity is confirmed via gas chromatography (GC) .

Q. What safety protocols apply to handling this compound?

- Methodology : Store in ventilated, cool environments (per SDS guidelines) to minimize volatility risks. Use PPE (gloves, goggles) during experiments due to its flammability (flash point 38°C) .

Advanced Research Questions

Q. How do reaction pathways differ when oxidizing this compound with chromic acid vs. acetyl hypoiodite?

- Methodology :

- Chromic acid induces dehydration to 3-ethyl-2-pentene, followed by epoxidation.

- Acetyl hypoiodite generates 3-pentanone and iodoethane via β-scission of alkoxy radicals.

- Pathways are tracked using GC-MS and IR to identify intermediates .

Q. Why do solubility studies report conflicting data for this compound in water?

- Methodology : Discrepancies at 313 K (e.g., Ginnings & Hauser vs. Ratouis & Dod) arise from measurement techniques (volumetric vs. analytical). Cross-validating methods (e.g., gravimetric analysis) resolves inconsistencies .

Q. How does steric hindrance in this compound affect hydrogen-bonding efficiency?

- Methodology : NMR dilution experiments in n-octane show limited self-association (primarily dimers). Compare with less hindered alcohols (e.g., 1-decanol) to quantify steric effects on H-bond strength .

Q. What computational models predict this compound’s thermodynamic properties?

- Methodology : Ab initio calculations (e.g., Gaussian software) estimate hydrogen-bond energy (~15–20 kJ/mol). Validate using experimental heat capacity data and the Two-State Association Model (TSAM) .

Q. How does this compound act as a guest molecule in supramolecular chemistry?

- Methodology : Diffusion NMR confirms encapsulation within resorcin[4]arene hexamers. Contrast with smaller alcohols (e.g., ethanol) integrated into the capsule’s H-bond network .

Q. Why does this compound exhibit low scavenging efficiency in photoreduction reactions?

- Methodology : In hexaaquoiron(III) perchlorate photoreduction, tertiary alcohols yield lower quantum yields (~0.1 vs. 0.3 for 1° alcohols) due to steric hindrance limiting radical interactions. UV-vis kinetics quantify this effect .

Q. How is this compound used to estimate polymer crystallinity?

- Methodology : As a solvent in density-based flotation for syndiotactic polystyrene (sPS). Crystallinity (χC) is calculated using:

where ρ is measured via pycnometry .

Q. What contradictions exist in internal pressure studies of this compound under high pressure?

- Methodology : Unlike most liquids, its internal pressure peaks at moderate pressures (~100 MPa) before declining. High-pressure rheometry and molecular dynamics simulations explain this anomaly via disrupted H-bond networks .

Q. How do organometallic reactions involving this compound inform synthetic scalability?

- Methodology : Slow H₂ release in reactions with LiEt₃BH (due to steric hindrance) necessitates kinetic monitoring via manometry. Optimize yields by adjusting reaction time and temperature .

特性

IUPAC Name |

3-ethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIRHOWVQWCYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060497 | |

| Record name | 3-Pentanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Ethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.15 [mmHg] | |

| Record name | 3-Ethyl-3-pentanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

597-49-9 | |

| Record name | 3-Ethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ETHYL-3-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pentanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P2O4Y3RTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。